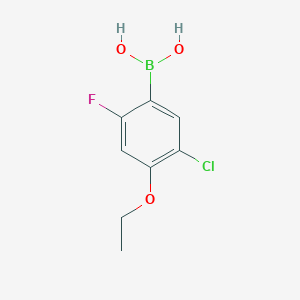

5-Chloro-4-ethoxy-2-fluorophenylboronic acid

Description

5-Chloro-4-ethoxy-2-fluorophenylboronic acid (CAS: Not explicitly provided; molecular formula: C₈H₈BClFO₂) is a halogenated arylboronic acid characterized by chloro (Cl), fluoro (F), and ethoxy (OCH₂CH₃) substituents at the 5-, 2-, and 4-positions of the phenyl ring, respectively. This compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

(5-chloro-4-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-8-4-7(11)5(9(12)13)3-6(8)10/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWZHXXGUJPFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OCC)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223947 | |

| Record name | Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-65-5 | |

| Record name | Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-4-ethoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-ethoxy-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine, ethoxy, and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alkoxides.

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:

One of the primary applications of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid is in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic compounds. This reaction allows for the synthesis of biaryl compounds and substituted alkenes, making it essential for pharmaceutical and agrochemical industries.

Catalysis:

This compound serves as a building block in various catalytic processes. Its ability to form stable carbon-carbon bonds enhances its utility in synthesizing complex organic molecules.

Biological and Medicinal Applications

Drug Development:

The compound is explored for its potential in drug synthesis due to its ability to facilitate the formation of stable linkages between molecular fragments. This property is particularly valuable in developing new pharmaceuticals that require precise molecular configurations.

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate activity against various microorganisms, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicated that it may be more effective than some existing antifungal agents, suggesting its potential as an antibacterial agent .

Material Science

Advanced Materials Development:

In material science, this compound is utilized in creating advanced materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with desirable mechanical or thermal characteristics.

Agricultural Applications

Agrochemicals:

The synthesis of agrochemicals is another area where this compound shows promise. Its reactivity and ability to form stable compounds can be harnessed to develop effective pesticides or herbicides.

Case Studies and Research Findings

Antimicrobial Study:

A comprehensive study demonstrated that this compound exhibited significant antimicrobial activity against both fungal and bacterial strains. The study utilized a range of concentrations to determine MIC values and establish a dose-response relationship.

Molecular Docking Studies:

In silico docking studies suggested that the compound could effectively bind to leucyl-tRNA synthetase (LeuRS) in Candida albicans, indicating a potential mechanism for its observed antimicrobial effects. This aligns with findings from similar compounds that target bacterial protein synthesis pathways .

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron group to the target molecule. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and molecular recognition .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and stability are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with key analogs:

4-Chloro-2-fluorophenylboronic Acid (CAS: 313545-72-1)

- Substituents : Cl (4-position), F (2-position).

- Key Differences : Lacks the ethoxy group at the 4-position.

- This analog is more widely available and stable .

5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid

- Substituents : Cl (5-position), F (2-position), CF₃ (4-position).

- Key Differences : Replaces ethoxy with a strongly electron-withdrawing trifluoromethyl group.

- Impact : The CF₃ group significantly lowers the pKa of the boronic acid, improving stability and Suzuki reaction efficiency under mild conditions .

5-Chloro-2-ethoxyphenylboronic Acid

- Substituents : Cl (5-position), ethoxy (2-position).

- Key Differences : Fluoro substituent is absent.

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

- Target Compound : The ethoxy group at the 4-position provides moderate electron-donating effects, balancing reactivity and steric bulk. However, its discontinued status suggests challenges in handling or synthesis .

- Trifluoromethyl Analog : The electron-withdrawing CF₃ group accelerates transmetallation in Suzuki reactions, making it preferable for coupling with electron-rich aryl halides .

- Non-Ethoxy Analogs: Compounds like 4-Chloro-2-fluorophenylboronic acid exhibit faster reaction kinetics due to reduced steric hindrance .

Biological Activity

5-Chloro-4-ethoxy-2-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with chlorine, fluorine, and an ethoxy group, which contributes to its unique chemical reactivity and biological properties. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids often act as enzyme inhibitors by binding to the active sites of serine proteases and other enzymes, thereby disrupting their function.

- Cell Signaling Modulation : This compound may also interfere with cell signaling pathways by modulating protein interactions that are crucial for cellular processes.

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial activity. For instance, studies on chlorinated phenolic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential antibacterial properties.

Anticancer Activity

Boronic acids have been explored for their anticancer effects due to their ability to inhibit proteasomes. The compound's ability to modulate protein degradation pathways may contribute to its anticancer potential. For example, studies on similar boronic acid derivatives have demonstrated inhibition of cancer cell proliferation through apoptosis induction .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays using cell lines have shown that boronic acids can induce cytotoxicity in cancer cells by disrupting proteasome activity. For example, one study reported that a related compound exhibited an IC50 value in the low micromolar range against various cancer cell lines .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of boronic acids in tumor reduction. Compounds similar to this compound have demonstrated significant tumor growth inhibition in xenograft models .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.